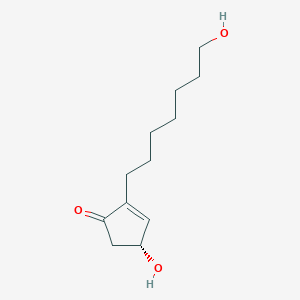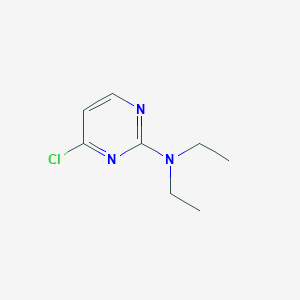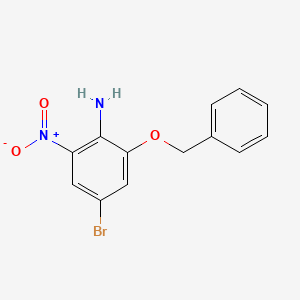
2-(Benzyloxy)-4-bromo-6-nitroaniline
Descripción general
Descripción
2-(Benzyloxy)-4-bromo-6-nitroaniline is a chemical compound with the following structural formula: . It belongs to the class of heterocyclic compounds known as 1,2,4-triazolo [1,5-a] quinazolines . These compounds have gained significance in medicinal chemistry due to their diverse biological functions and potential therapeutic applications .
3.
Molecular Structure Analysis
The crystal structure of 2-(Benzyloxy)-4-bromo-6-nitroaniline has been studied using computational methods. The compound exhibits specific intermolecular interactions, which are mapped using the Hirshfeld surface technique . Additionally, the Molecular Electrostatic Potential (MEP) map reveals charge distribution across the compound’s surface. The compound is identified as electron-rich, indicating its reactivity and stability. Its band gap suggests Nonlinear Optical (NLO) attributes .
5.
Aplicaciones Científicas De Investigación
Efficient Synthesis Methods
- One-Pot Conversion Techniques : Gardiner and Loyns (1995) demonstrated efficient one-pot conversion methods to synthesize derivatives of 2-nitroaniline, including 1-benzyloxy-2-aryl benzimidazoles, offering efficient pathways in organic synthesis (Gardiner & Loyns, 1995).
Spectroscopic Analysis and Charge Transfer Studies
- Charge Transfer Interaction Studies : Arul Dhas et al. (2015) explored intra-molecular charge transfer interactions in 4-benzyloxy-2-nitroaniline using various spectroscopic techniques. This research offers insights into the electronic properties and potential applications of such compounds in material science (Dhas, Joe, Roy, & Balachandran, 2015).
Molecular Electronic Devices
- Molecular Electronics : Chen et al. (1999) utilized a molecule containing a nitroamine redox center, structurally related to 2-(Benzyloxy)-4-bromo-6-nitroaniline, in molecular electronic devices. Their findings demonstrate significant applications in the field of nanotechnology and molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).
Synthesis of Lanthanide Complexes
- Lanthanide Coordination Compounds : Sivakumar et al. (2010) investigated lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid. This research has implications for the development of materials with specific photophysical properties, important in fields like photonics (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Electrophilic Substitution Reactions
- Metabolism of Halogenated Anilines : Boeren et al. (1992) studied the metabolism of halogenated anilines in rat liver, revealing insights into the biochemical transformation of such compounds, which can inform pharmacological and toxicological studies (Boeren, Tyrakowska, Vervoort, De Hoffman, Teunis, van Veldhuizen, & Rietjens, 1992).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-bromo-2-nitro-6-phenylmethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3/c14-10-6-11(16(17)18)13(15)12(7-10)19-8-9-4-2-1-3-5-9/h1-7H,8,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUKAZCXDQPEIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2N)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736639 | |
| Record name | 2-(Benzyloxy)-4-bromo-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
713530-47-3 | |
| Record name | 2-(Benzyloxy)-4-bromo-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-YL] ethanone](/img/structure/B3280267.png)
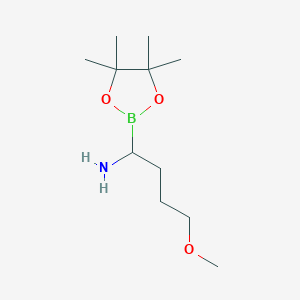

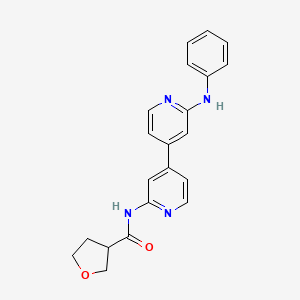
![(3R)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B3280298.png)

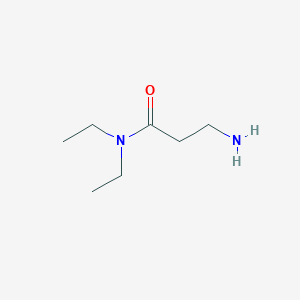
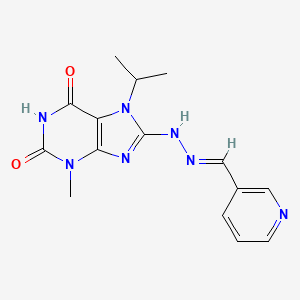
![(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B3280328.png)



